Senicapoc

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Senicapoc, also known as ICA-17043, is a potent and selective blocker of the calcium-activated potassium channel KCa3.1 . This channel is expressed selectively in the injured central nervous system by microglia . It plays a significant role in the proliferation, differentiation, and migration of immune cells by mediating Ca2+ signal transduction .

Mode of Action

This compound interacts with its primary target, the KCa3.1 channel, by inhibiting its currents . This inhibition reduces Ca2+ signaling induced by the purinergic agonist ATP . As a result, it suppresses the expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2), and prevents the induction of the inflammasome component NLRP3 .

Biochemical Pathways

This compound affects the biochemical pathways related to the hydration state of red blood cells (RBCs). It works by blocking the efflux of potassium and water from RBCs, thereby preventing their dehydration . This is particularly important in conditions like sickle cell anemia, where the polymerization of hemoglobin S is profoundly influenced by the intracellular hemoglobin concentration .

Pharmacokinetics

While the peripheral pharmacokinetics of this compound have been described in detail, its ability to cross the blood-brain barrier has only recently been reported. After 10 mg/kg oral dosing in rats, this compound achieved free plasma concentrations of 17 and 65 nM and free brain concentrations of 37 and 136 nM at 1 and 4 h post-dose, respectively .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. In the context of sickle cell anemia, it increases the hemoglobin concentration and decreases the total number of reticulocytes and various markers of RBC destruction, suggesting a possible increase in the survival of sickle RBCs . In the context of stroke, this compound treatment significantly reduces microglia/macrophage and T cell infiltration and activation and attenuates neuronal death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such conditions, this compound may influence the neural environment indirectly in a number of ways, for example, by enhancing white matter integrity . Furthermore, the efficacy of this compound against Plasmodia in vivo has been confirmed, suggesting that it may also be influenced by the presence of certain pathogens .

Analyse Biochimique

Biochemical Properties

Senicapoc interacts with the Gardos channel (KCNN4), a calcium-activated potassium channel in red blood cells . By inhibiting this channel, this compound limits the efflux of potassium and water from the cells, preventing their dehydration . This interaction is particularly significant as the Gardos channel is a major potassium leak pathway contributing to cellular dehydration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In sickle cell anemia, it preserves the hydration of red blood cells, potentially improving their survival . In a study on a mouse model of Parkinson’s disease, this compound was found to improve locomotor ability and reduce neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Gardos channel (KCNN4). By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby preventing their dehydration . This inhibition of the Gardos channel is thought to reduce the rate of hemoglobin S polymerization in sickle cell disease, a process that is influenced by the intracellular concentration of hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study on a mouse model of Parkinson’s disease, treatment with this compound resulted in improved locomotor ability and reduced neuroinflammation . In another study, this compound was found to reduce pulmonary hemorrhage and the influx of neutrophils into the lung over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on a porcine model of acute respiratory distress syndrome, treatment with this compound improved locomotor ability and reduced neuroinflammation .

Metabolic Pathways

This compound is involved in the regulation of potassium efflux in cells, a process that is crucial for maintaining cellular hydration . By inhibiting the Gardos channel, this compound prevents the loss of potassium and water from the cells, thereby influencing the metabolic pathways associated with cellular hydration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the Gardos channel. By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby influencing its localization and accumulation within the cells .

Subcellular Localization

The subcellular localization of this compound is closely linked to its target, the Gardos channel, which is located in the cell membrane. By inhibiting this channel, this compound influences the transport of potassium and water across the cell membrane, thereby affecting its own localization within the cell .

Méthodes De Préparation

La synthèse du Senicapoc implique la réaction de la 4-fluorobenzophénone avec le phénylacétonitrile en présence d'une base, suivie d'une hydrolyse pour obtenir le produit final . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la voie de synthèse implique généralement des techniques de synthèse organique standard dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Senicapoc subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant les atomes de fluor sur les cycles phényliques.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la Recherche Scientifique

Médecine : Il a été proposé pour le traitement de l'anémie falciforme en bloquant l'efflux de potassium et d'eau des globules rouges.

Mécanisme d'Action

. Ce canal est impliqué dans la régulation de l'efflux de potassium et de la perte d'eau des globules rouges. En inhibant ce canal, le this compound empêche la déshydratation des globules rouges et la polymérisation subséquente de l'hémoglobine S, ce qui est un facteur clé dans la pathologie de l'anémie falciforme .

Comparaison Avec Des Composés Similaires

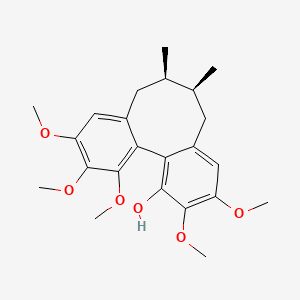

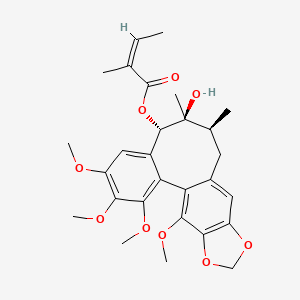

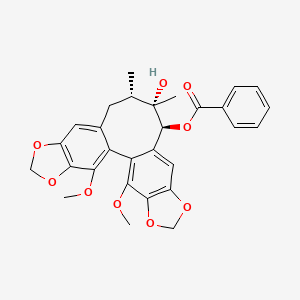

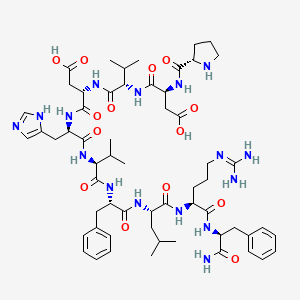

Le Senicapoc est unique par sa forte puissance et sa sélectivité en tant que bloqueur de canaux Gardos . Des composés similaires incluent :

Comparé à ces composés, le this compound a démontré une efficacité supérieure dans les essais cliniques pour l'anémie falciforme et a un profil de sécurité bien documenté .

Propriétés

IUPAC Name |

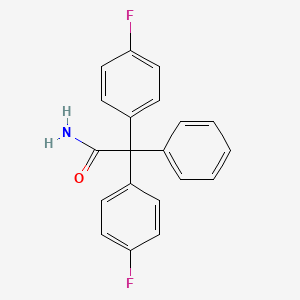

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

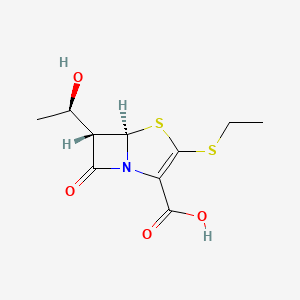

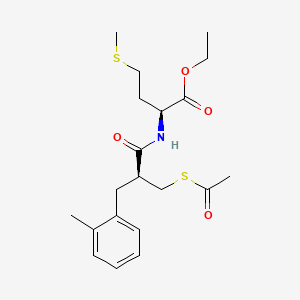

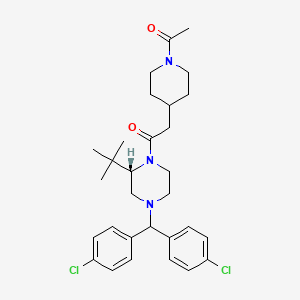

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)

![[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B1681552.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-ol](/img/structure/B1681559.png)